Tributyl(phenyl)phosphanium bromide
Description
Tributyl(phenyl)phosphanium bromide (CAS: 1779-51-7), also known as butyltriphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C₂₂H₂₄BrP and a molecular weight of 391.30 g/mol . Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one phenyl group, with a bromide counterion. This compound is widely used in organic synthesis as a phase-transfer catalyst and in ionic liquid formulations due to its stability and solubility in polar solvents .
Properties
IUPAC Name |
tributyl(phenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32P.BrH/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18;/h10-14H,4-9,15-17H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVWCILAKUVNU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)C1=CC=CC=C1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995981 | |
| Record name | Tributyl(phenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7447-32-7 | |
| Record name | NSC64109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyl(phenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(phenyl)phosphanium bromide can be synthesized through several methods. One common approach involves the reaction of tributylphosphine with bromobenzene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the phosphonium salt as the primary product.
Another method involves the quaternization of tributylphosphine with phenyl bromide. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(phenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can react with the bromide ion.
Major Products Formed
Oxidation: Tributyl(phenyl)phosphine oxide.
Reduction: Tributyl(phenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(phenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound can be used in the study of biological systems where phosphonium salts are of interest.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and phase transfer catalysts.
Mechanism of Action
The mechanism of action of tributyl(phenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, with its lone pair of electrons, can participate in nucleophilic attacks on electrophilic centers, while the bromide ion can be displaced by other nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the butyl and phenyl groups attached to the phosphorus atom.
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonium bromides differ primarily in their alkyl/aryl substituents, which influence their physical properties and applications. Below is a comparative analysis:
Key Research Findings
- Antimicrobial Activity : Dodecyl(tributyl)phosphonium bromide exhibits superior antibacterial properties compared to butyltriphenylphosphonium bromide due to its long dodecyl chain, which enhances membrane disruption .
- Mitochondrial Targeting : Fluorinated analogs (e.g., tris[3-(trifluoromethyl)phenyl]phosphonium bromides) demonstrate enhanced cellular uptake and cancer cell selectivity, attributed to the electron-withdrawing CF₃ groups improving lipophilicity .
- Thermal Stability : Butyltriphenylphosphonium bromide shows higher thermal stability (decomposition >250°C) compared to tetrabutyl phosphonium bromide (decomposition ~200°C), making it suitable for high-temperature reactions .
- Ionic Liquid Compatibility : Tributyl(phenyl)phosphanium bromide forms stable ionic liquids with methyl sulfate or tosylate counterions, exhibiting lower viscosity and higher conductivity than tetraalkyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
